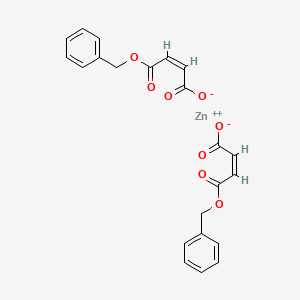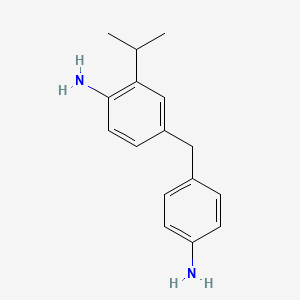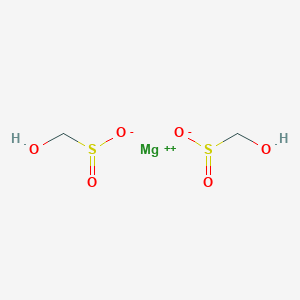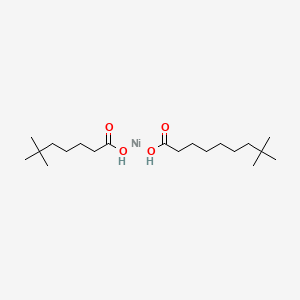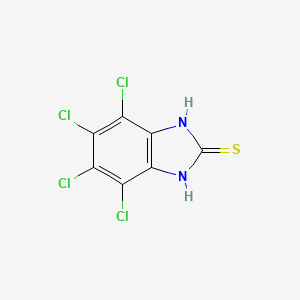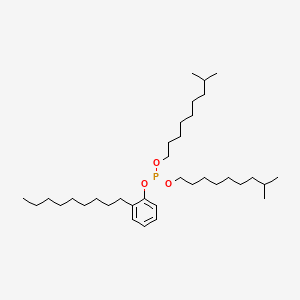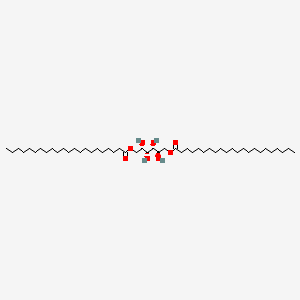
2H-Pyrrole, 3,4-dihydro-5-undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 3,4-dihydro-5-undécyl- : est un composé organique hétérocyclique avec une structure cyclique pyrrole. Ce composé est caractérisé par la présence d'un groupe undécyle en position 5 du cycle pyrrole. Les pyrroles sont connus pour leur aromaticité et sont présents dans de nombreux produits naturels et médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2H-Pyrrole, 3,4-dihydro-5-undécyl- peut être réalisée par différentes méthodes. Une approche courante implique la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec de l'ammoniac ou une amine primaire en milieu acide pour former le cycle pyrrole . Pour le 2H-Pyrrole, 3,4-dihydro-5-undécyl-, les matières premières comprendraient un composé 1,4-dicarbonyle avec un substituant undécyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la synthèse de Paal-Knorr à grande échelle ou d'autres méthodes catalytiques qui garantissent un rendement et une pureté élevés. L'utilisation de catalyseurs tels que le chlorure de fer(III) dans l'eau peut faciliter la réaction dans des conditions douces .
Analyse Des Réactions Chimiques
Types de réactions
Le 2H-Pyrrole, 3,4-dihydro-5-undécyl- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des pyrrole-2,5-diones.
Réduction : Les réactions de réduction peuvent le convertir en dihydropyrroles.
Substitution : Les réactions de substitution électrophile peuvent se produire aux positions 2 et 5 du cycle pyrrole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.
Principaux produits
Oxydation : Pyrrole-2,5-diones.
Réduction : Dihydropyrroles.
Substitution : Pyrroles halogénés.
4. Applications de recherche scientifique
Le 2H-Pyrrole, 3,4-dihydro-5-undécyl- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de polymères et autres matériaux.
5. Mécanisme d'action
Le mécanisme d'action du 2H-Pyrrole, 3,4-dihydro-5-undécyl- implique son interaction avec diverses cibles moléculaires. Le cycle pyrrole peut participer à des interactions π-π avec des résidus aromatiques dans les protéines, affectant potentiellement leur fonction. De plus, le groupe undécyle peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes lipidiques.
Applications De Recherche Scientifique
2H-Pyrrole, 3,4-dihydro-5-undecyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-undecyl- involves its interaction with various molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le 2H-Pyrrole, 3,4-dihydro-5-undécyl- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. La présence du groupe undécyle en position 5 le différencie des autres dérivés du pyrrole, ce qui peut conduire à des activités biologiques et des applications uniques.
Propriétés
Numéro CAS |
113236-71-8 |
|---|---|
Formule moléculaire |
C15H29N |
Poids moléculaire |
223.40 g/mol |
Nom IUPAC |
5-undecyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h2-14H2,1H3 |
Clé InChI |
CFVSWFHBBBIPAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


